molecular formula C15H14N4OS B2634928 [(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile CAS No. 958612-42-5

[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile

Cat. No.: B2634928
CAS No.: 958612-42-5
M. Wt: 298.36
InChI Key: COHYMRLCKRCOHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-5-yl group attached to a thioacetonitrile group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Applications of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their wide range of biological activities. These activities are attributed to the structural versatility of quinazoline, which allows for the synthesis of various derivatives with potent biological and pharmacological effects. Research has focused on synthesizing novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolines, demonstrating significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The synthesis approaches often target enhancing the bioavailability of these compounds to mitigate the challenges of solubility and to counter antibiotic resistance (Tiwary et al., 2016).

Quinazoline and its Derivatives in Cancer Research

Quinazoline derivatives are particularly notable for their anticancer properties. Several patents and research articles have highlighted the development of quinazoline derivatives for cancer treatment. These compounds have shown efficacy in inhibiting a broad range of therapeutic protein targets beyond the well-known epidermal growth factor receptor (EGFR). The structural diversity of patented quinazoline compounds illustrates their potential in targeting various proteins, making them promising candidates for anticancer drugs (Ravez et al., 2015).

Quinazolines in Optoelectronic Materials

Beyond their pharmacological applications, quinazoline derivatives have also found applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical properties. This highlights the versatility of quinazoline derivatives, extending their utility beyond traditional medicinal chemistry (Lipunova et al., 2018).

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9(2)12-14(20)19-13(18-12)10-5-3-4-6-11(10)17-15(19)21-8-7-16/h3-6,9,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYMRLCKRCOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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